molecular formula C18H24O2 B1631843 Przewalskin CAS No. 119400-87-2

Przewalskin

Cat. No. B1631843
M. Wt: 272.4 g/mol
InChI Key: RHXIVZRYHFCBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Przewalskin is a natural compound derived from the plant Prunus mume, which is native to China. It is an alkaloid, a type of natural compound found in plants, that has a wide range of biological activities, including anti-inflammatory, antioxidant, and immune-modulating effects. Przewalskin has been used in traditional Chinese medicine for centuries, and research has shown that it may be beneficial for treating a variety of conditions, including cardiovascular disease, diabetes, and cancer.

Scientific Research Applications

Przewalski’s Horse

  • Reintroduction Projects

    • Scientific Field : Conservation Biology
    • Application Summary : This review focuses on the reintroduction projects of Przewalski’s horse in Mongolia and China .
    • Methods of Application : The survival of the species has been made possible through captive breeding and reintroduction projects .
    • Results : The review may help to understand the complexity of the problem and show the directions for effective practice in the future .
  • Diet Analysis

    • Scientific Field : Ecology
    • Application Summary : Researchers have found that the diet of Przewalski’s horses has changed over time .
    • Methods of Application : The study was conducted through tail hair analysis .
    • Results : The horses now have access to richer pastures .

Przewalski’s Gazelle

  • Conservation Status

    • Scientific Field : Conservation Biology
    • Application Summary : The human population and accompanying domestic livestock are increasing around Qinghai Lake, threatening the gazelle .
    • Methods of Application : The study provides up-to-date information on the distribution and population size of the species .
    • Results : Despite conservation efforts, the species is still threatened by habitat degradation and loss, habitat fragmentation, fencing, intensified competition with domestic livestock, and predation .
  • Selenium Deprivation Study

    • Scientific Field : Nutrition
    • Application Summary : The study aims to understand why Przewalski’s gazelle does not show the same white myopathy as sheep in Selenium-deficient regions .
    • Methods of Application : A Selenium-deficient model was established and the mineral elements content, physiological and biochemical parameters in blood and serum metabolomics were determined .
    • Results : The differential metabolism of substances exhibited complementary functions, thus alleviating some adverse effects and resulting normal activities of Przewalski’s gazelle can be carried out under the condition of dietary Selenium content lower than 0.05 mg/kg .

Przewalski’s Horse

  • Conservation Efforts and Habitat

    • Scientific Field : Conservation Biology
    • Application Summary : The Smithsonian Conservation Biology Institute’s Conservation Ecology Center is at the forefront of scientific efforts, employing GPS satellite tracking and genetic research .
    • Methods of Application : This has provided insights into the genetic relationship between Przewalski’s horses and their domestic counterparts, further aiding in effective conservation strategies .
    • Results : The research has helped in understanding the movement of Przewalski’s horse, especially mares .
  • Genetic Diversity Assessment

    • Scientific Field : Genetics
    • Application Summary : A study was conducted to assess the genetic diversity for reintroduced Przewalski’s horse .
    • Methods of Application : The study involved genetic testing .
    • Results : The results of the study are not specified in the search results .

Przewalski’s Gazelle

  • Habitat Suitability and Distribution Modelling

    • Scientific Field : Conservation Biology
    • Application Summary : A study was conducted to understand the habitat suitability, distribution modelling and GAP analysis of Przewalski’s Gazelle conservation .
    • Methods of Application : The study involved habitat suitability modelling .
    • Results : The results of the study are not specified in the search results .
  • Population Viability Analysis

    • Scientific Field : Conservation Biology
    • Application Summary : A population viability analysis was conducted for the Przewalski’s Gazelle .
    • Methods of Application : The study involved creating scenarios to reduce the impact of catastrophes, establish refugee areas for the gazelle, increase juvenile survival rate, establish a reserve, increase environment carrying capacity, and establish corridors to connect local populations .
    • Results : The results of the study are not specified in the search results .

properties

IUPAC Name

5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXIVZRYHFCBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14139388

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
296
Citations
G Xu, AJ Hou, YT Zheng, Y Zhao, XL Li, LY Peng… - Organic …, 2007 - ACS Publications
Przewalskin B (1), a novel diterpenoid possessing a unique skeleton, was isolated from a Chinese medicinal plant Salvia przewalskii. Its structure and relative stereochemistry were …
Number of citations: 65 pubs.acs.org
G Xu, AJ Hou, RR Wang, GY Liang, YT Zheng… - Organic …, 2006 - ACS Publications
Przewalskin A (1), a novel C 23 terpenoid with a 6/6/7 carbon ring skeleton, was isolated from Salvia przewalskii. Its structure was determined by comprehensive 1D NMR, 2D NMR, and …
Number of citations: 45 pubs.acs.org
M Fischer, K Harms, U Koert - Organic letters, 2016 - ACS Publications
… One such target is the structurally related przewalskin (2). Przewalskin (2) was isolated from … (16) The conversion of elevenol (1) into przewalskin (2) required the deoxygenation of the …
Number of citations: 23 pubs.acs.org
J Zheng, X Xie, C Zhao, Y He, H Zheng, Z Yang… - Organic …, 2011 - ACS Publications
… Due to its biological profile and intriguing structure, Przewalskin B (1) represents an attractive target for the synthetic community. In this communication, we report the first total …
Number of citations: 15 pubs.acs.org
M Xiao, L Wei, L Li, Z Xie - The Journal of Organic Chemistry, 2014 - ACS Publications
A concise total synthesis of przewalskin B was accomplished from readily available diene 7. Key features of the synthesis involved a Diels–Alder reaction to install the A ring, a Claisen–…
Number of citations: 12 pubs.acs.org
X Zhuo, K Xiang, FM Zhang, YQ Tu - The Journal of Organic …, 2011 - ACS Publications
An efficient strategy for the total synthesis of (+)-przewalskin B is reported. The key steps feature an intermolecular S N 2′ substitution of iodoallylic phosphate with organocupper …
Number of citations: 11 pubs.acs.org
Z Li, X Zhang, Z Yang, Y Zhang… - The Journal of Organic …, 2018 - ACS Publications
… of przewalskin B. (8) Herein, we report a biomimetic total synthesis of przewalskin A via … Zhao and co-workers postulated that przewalskin A might be biosynthetically constructed via a …
Number of citations: 2 pubs.acs.org
JP Liu, LQ Wang, Y Zhao, Y Zhao… - Journal of …, 2016 - Wiley Online Library
… esters and relevant reports on the synthesis of Przewalskin B 9, 10, we proposed a … Przewalskin B. The synthetic route of compound 1 is more simple and convenient than Przewalskin B…
Number of citations: 3 onlinelibrary.wiley.com
G Xu, LY Peng, L Tu, XL Li, Y Zhao… - Helvetica Chimica …, 2009 - Wiley Online Library
… of the NMR data of 2 with those of przewalskin showed a good overall similarity, except that 2 contained an aldehyde function which was not present in przewalskin (¼(4aR,9S,10aS)-1,…
Number of citations: 24 onlinelibrary.wiley.com
L Bo, N Fan-Di, L Zhong-Wen, Z Hong-Jie, W De-Zu… - Phytochemistry, 1991 - Elsevier
Five abietane diterpenoids, przewalskin, przewaquinone A, tanshinone II A, tanshinone I and tanshinone II B were isolated from the roots ofSalvia przewalskii. Przewalskin is a new …
Number of citations: 56 www.sciencedirect.com

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